Ozagrel hydrochloride
CAS No.: 78712-43-3
Cat. No.: VC20739185
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78712-43-3 |
---|---|
Molecular Formula | C13H13ClN2O2 |
Molecular Weight | 264.71 g/mol |
IUPAC Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride |
Standard InChI | InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; |
Standard InChI Key | CWKFWBJJNNPGAM-IPZCTEOASA-N |
Isomeric SMILES | C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl |
SMILES | C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl |
Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl |
Chemical Structure and Properties
Ozagrel hydrochloride, also known by the alternative name OKY-046, has the chemical name (2E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride . This compound features an imidazole ring connected to a phenyl group with a propenoic acid moiety linked through a trans double bond.
The key physicochemical properties of ozagrel hydrochloride are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C13H13ClN2O2 |
Molecular Weight | 264.71 g/mol |
Physical Form | White to off-white solid |
Melting Point | 214-217°C |
Solubility | Water-soluble |
Storage Recommendation | Under inert gas (nitrogen or argon) at 2-8°C |
Stability | Stable for 2 years from date of purchase |
Solution Stability | Solutions in distilled water may be stored at -20°C for up to 1 month |
These properties demonstrate that ozagrel hydrochloride is a stable compound with favorable characteristics for pharmaceutical formulation and research applications .
Mechanism of Action
Ozagrel hydrochloride functions as a highly selective inhibitor of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 to thromboxane A2 . Thromboxane A2 is a potent mediator that promotes platelet aggregation and vasoconstriction, contributing to thrombosis and inflammatory responses.
The selectivity profile of ozagrel hydrochloride is particularly noteworthy:
Enzyme Target | Inhibitory Potency (IC50) |
---|---|
Thromboxane A2 Synthase | 4 nM |
Prostacyclin (PGI2) Synthase | >1 mM |
Cyclooxygenase | >1 mM |
PGE2 Isomerase | >1 mM |
This data illustrates that ozagrel hydrochloride exhibits exceptional selectivity for thromboxane A2 synthase compared to related enzymes in the eicosanoid pathway, with a selectivity factor exceeding 250,000-fold . This targeted inhibition profile explains why the compound can modulate thromboxane A2-dependent processes without significantly disrupting other prostanoid-mediated physiological functions.
Pharmacological Effects
Antiplatelet Activity
Ozagrel hydrochloride demonstrates significant antiplatelet effects through inhibition of thromboxane A2 synthesis. Research has confirmed that the compound inhibits platelet aggregation in vitro, providing a mechanistic basis for its clinical application in thromboembolic disorders .
Vascular Effects
The compound has been shown to inhibit arachidonate-induced arterial contraction in vivo, highlighting its vasodilatory properties . This effect plays a crucial role in its efficacy for treating cerebral vasospasm following subarachnoid hemorrhage.
Anti-inflammatory Activity
By reducing thromboxane A2 production, ozagrel hydrochloride exhibits anti-inflammatory effects that contribute to its therapeutic profile in conditions such as asthma . The reduction in inflammatory mediators may also explain its hepatoprotective effects in models of drug-induced liver injury.
Clinical Applications
Cerebral Vasospasm
Ozagrel hydrochloride has been approved under the brand name XANBON for treating cerebral vasospasm and ischemia following surgical management of subarachnoid hemorrhage . Its mechanism of inhibiting thromboxane A2 synthesis makes it particularly effective for this indication, as thromboxane A2 is a potent vasoconstrictor that contributes to vasospasm.
Asthma Treatment
Ozagrel hydrochloride has been utilized in asthma treatment due to its anti-inflammatory properties . Thromboxane A2 is known to mediate bronchoconstriction and airway inflammation, making its inhibition a rational therapeutic approach for asthma management.
Pharmacokinetic Properties
Limited pharmacokinetic data is available from the search results, but key parameters have been documented from studies in healthy adult humans:
Parameter | Value | Conditions |
---|---|---|
Cmax | 97 ng/mL | 1 μg/kg/min single intravenous dose |
Cmax | 1657.3 ng/mL | 15 μg/kg/min single intravenous dose |
Cmax | 576.5 ng/mL | 5 mg dose |
These values provide insight into the plasma concentration ranges achieved with different dosing regimens .
Research Directions and Future Applications
The demonstrated efficacy of ozagrel hydrochloride in stroke treatment and its hepatoprotective effects against acetaminophen-induced liver injury suggest several promising research directions:
Combination Therapies
The study examining ozagrel with or without edaravone in stroke patients provides an example of investigating combination approaches . Future research might explore additional combinatorial strategies to enhance therapeutic outcomes in various conditions.
Expanded Indications
The hepatoprotective effects observed in preclinical models suggest potential applications in drug-induced liver injury beyond acetaminophen toxicity . Investigation of ozagrel's efficacy in other forms of acute liver injury could represent a valuable research direction.
Mechanistic Studies
Further elucidation of ozagrel's cellular and molecular mechanisms of action, particularly in hepatoprotection and neuroprotection, could identify additional therapeutic targets and applications.
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